Cas no 51755-67-0 (3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers)

3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers
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3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719649-1.0g |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P01C8KE-500mg |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 500mg |
$445.00 | 2024-04-30 | |
1PlusChem | 1P01C8KE-2.5g |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 2.5g |
$1063.00 | 2024-04-30 | |
Aaron | AR01C8SQ-100mg |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 100mg |
$181.00 | 2025-02-09 | |
Aaron | AR01C8SQ-5g |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 5g |
$1674.00 | 2023-12-14 | |
1PlusChem | 1P01C8KE-50mg |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 50mg |
$152.00 | 2024-04-30 | |
1PlusChem | 1P01C8KE-1g |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 1g |
$574.00 | 2024-04-30 | |
A2B Chem LLC | AW49790-2.5g |
3-(methylsulfanyl)cyclohexan-1-ol |
51755-67-0 | 95% | 2.5g |
$888.00 | 2024-04-19 | |
Aaron | AR01C8SQ-500mg |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers |
51755-67-0 | 95% | 500mg |
$452.00 | 2025-02-09 | |
A2B Chem LLC | AW49790-1g |
3-(methylsulfanyl)cyclohexan-1-ol |
51755-67-0 | 95% | 1g |
$471.00 | 2024-04-19 |
3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers
Introduction to 3-(methylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers (CAS No. 51755-67-0)
The compound 3-(methylsulfanyl)cyclohexan-1-ol, specifically the mixture of diastereomers with the CAS number 51755-67-0, is a fascinating subject in the realm of organic chemistry and pharmaceutical research. This mixture consists of stereoisomers that exhibit distinct chemical properties due to their different spatial arrangements, making it a valuable material for various applications in synthetic chemistry and drug development.
In recent years, the study of stereoisomers has gained significant attention due to their profound impact on the biological activity of molecules. The mixture of diastereomers of 3-(methylsulfanyl)cyclohexan-1-ol presents a unique opportunity to explore these effects. Each diastereomer in the mixture can interact with biological targets in different ways, potentially leading to varied pharmacological outcomes. This characteristic makes it an attractive candidate for the development of novel therapeutic agents.
The chemical structure of 3-(methylsulfanyl)cyclohexan-1-ol features a cyclohexane ring substituted with a hydroxyl group at the 1-position and a methylsulfanyl group at the 3-position. The presence of these functional groups imparts specific reactivity and solubility properties, which are crucial for its applications in chemical synthesis and pharmaceutical formulations. The cyclohexane ring itself is a common motif in many biologically active compounds, contributing to their stability and bioavailability.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The stereoisomeric nature of the mixture allows researchers to fine-tune the properties of derivatives by selecting specific diastereomers or by designing synthetic routes that favor particular isomers. This flexibility is particularly valuable in drug discovery, where the precise arrangement of atoms can significantly influence a molecule's efficacy and safety profile.
Recent studies have highlighted the importance of stereoselective synthesis in pharmaceutical development. The ability to produce pure or enriched mixtures of diastereomers can lead to more predictable and controlled drug formulations. For instance, certain diastereomers might exhibit enhanced binding affinity to biological targets or improved metabolic stability, making them superior candidates for clinical use. The mixture of diastereomers of 3-(methylsulfanyl)cyclohexan-1-ol serves as an excellent model system for investigating these phenomena.
The synthesis of 3-(methylsulfanyl)cyclohexan-1-ol and its derivatives has been extensively studied in academic and industrial settings. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, have been employed to produce enantiopure or diastereomerically enriched samples. These methods not only enhance the purity of the final product but also provide insights into the reaction mechanisms governing stereoselectivity.
In addition to its synthetic value, the mixture of diastereomers has potential applications in material science and polymer chemistry. The unique structural features of this compound can be leveraged to develop novel materials with tailored properties, such as enhanced thermal stability or improved solubility in various solvents. Such materials could find applications in coatings, adhesives, and other industrial products.
The biological activity of 3-(methylsulfanyl)cyclohexan-1-ol and its derivatives has also been explored in several preclinical studies. While these studies are still in their early stages, they suggest that certain diastereomers may possess interesting pharmacological properties. For example, some derivatives have shown potential as intermediates in the synthesis of bioactive molecules targeting neurological disorders or inflammatory conditions. Further research is needed to fully elucidate their therapeutic potential.
The use of computational tools and molecular modeling has become increasingly important in studying compounds like 3-(methylsulfanyl)cyclohexan-1-ol. These tools allow researchers to predict the behavior of different diastereomers in various environments, providing valuable insights into their interactions with biological targets. Such simulations can accelerate the drug discovery process by identifying promising candidates for further experimental validation.
In conclusion, the compound 3-(methylsulfanyl)cyclohexan-1-ol, particularly its mixture of diastereomers (CAS No. 51755-67-0), represents a significant area of interest in both academic research and industrial applications. Its unique structural features and stereoisomeric nature make it a versatile tool for synthetic chemistry, pharmaceutical development, and material science. As our understanding of stereoselectivity continues to grow, compounds like this are poised to play an increasingly important role in shaping the future of chemical innovation.
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